molecular formula C8H7BrFNO B12840001 1-(6-Amino-3-bromo-2-fluorophenyl)ethan-1-one

1-(6-Amino-3-bromo-2-fluorophenyl)ethan-1-one

Katalognummer: B12840001
Molekulargewicht: 232.05 g/mol
InChI-Schlüssel: KFQAXWFSEVOXOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Amino-3-bromo-2-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H7BrFNO. It is characterized by the presence of amino, bromo, and fluoro substituents on a phenyl ring, making it a versatile intermediate in organic synthesis. This compound is often used in the development of pharmaceuticals and other fine chemicals due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-3-bromo-2-fluorophenyl)ethan-1-one typically involves the reaction of 6-amino-3-bromo-2-fluorobenzene with ethanone under specific conditions. One common method includes:

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Amino-3-bromo-2-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo group can be reduced to form the corresponding phenyl derivative.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(6-Amino-3-bromo-2-fluorophenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of probes for studying biological pathways.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 1-(6-Amino-3-bromo-2-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(6-Amino-3-bromo-2-fluorophenyl)ethan-1-one is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of specialized pharmaceuticals and advanced materials.

Eigenschaften

Molekularformel

C8H7BrFNO

Molekulargewicht

232.05 g/mol

IUPAC-Name

1-(6-amino-3-bromo-2-fluorophenyl)ethanone

InChI

InChI=1S/C8H7BrFNO/c1-4(12)7-6(11)3-2-5(9)8(7)10/h2-3H,11H2,1H3

InChI-Schlüssel

KFQAXWFSEVOXOO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=CC(=C1F)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.